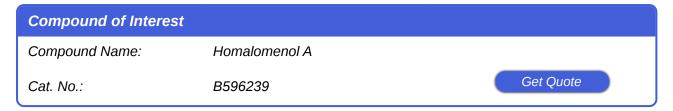


Homalomenol A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Homalomenol A, a naturally occurring sesquiterpenoid isolated from plants of the Homalomena genus, has garnered interest for its distinct chemical architecture and potential biological activities. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Homalomenol A**, supplemented with available spectroscopic and experimental data. Furthermore, its emerging role as an anti-inflammatory agent is discussed, including its putative mechanism of action.

Chemical Structure and Properties

Homalomenol A is a bicyclic sesquiterpenoid diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol .[1] Its structure is characterized by a perhydroindane core substituted with a 2-methylprop-1-en-1-yl group, two methyl groups, and two hydroxyl groups. [1]

The systematic IUPAC name for the naturally occurring (+)-homalomenol A is (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol.[1] The stereochemistry has been determined as the (1R,3aR,4R,7S,7aR) stereoisomer.[1]



Table 1: Physicochemical Properties of Homalomenol A

| Property | Value | Source |
|-------------------|--|------------|
| Molecular Formula | C15H26O2 | PubChem[1] |
| Molecular Weight | 238.37 g/mol | PubChem[1] |
| IUPAC Name | (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | PubChem[1] |
| InChI | InChI=1S/C15H26O2/c1- 10(2)9-11-5-7-14(3)12(16)6-8- 15(4,17)13(11)14/h9,11-13,16- 17H,5-8H2,1- 4H3/t11-,12-,13-,14+,15+/m1/s 1 | PubChem[1] |
| InChlKey | FKMCEEHVCIIPLE- ZSAUSMIDSA-N | PubChem[1] |
| Canonical SMILES | CC(=C[C@H]1CC[C@@]2([C @@H]1INVALID-LINK (C)O)C)C | PubChem[1] |
| CAS Number | 145400-03-9 | PubChem[1] |

Stereochemistry

The absolute configuration of **Homalomenol A** was definitively established through enantiocontrolled synthesis. This synthetic route provided an unambiguous assignment of the stereocenters, confirming the (1R,3aR,4R,7S,7aR) configuration for the naturally occurring dextrorotatory enantiomer, (+)-**homalomenol A**.

Experimental Data Spectroscopic Data



The structure of **Homalomenol A** was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public datasets are limited, the key spectral features are summarized below.

Table 2: Spectroscopic Data for **Homalomenol A**

| Technique | Data Highlights | |
|---------------------|---|--|
| ¹ H NMR | Characteristic signals for vinyl, methyl, and methine protons, along with signals for protons attached to carbons bearing hydroxyl groups. | |
| ¹³ C NMR | Resonances corresponding to 15 carbon atoms, including olefinic carbons, carbons bearing hydroxyl groups, quaternary carbons, and methyl carbons. A ¹³ C NMR spectrum is available in the PubChem database.[1] | |
| IR | Broad absorption band in the region of 3200-3600 cm ⁻¹ indicative of O-H stretching vibrations from the hydroxyl groups. Absorptions in the C-H stretching region (2850-3000 cm ⁻¹) and C=C stretching region (~1650 cm ⁻¹). | |
| MS | The mass spectrum would be expected to show a molecular ion peak [M] ⁺ or related ions such as [M+H] ⁺ or [M-H ₂ O] ⁺ , consistent with the molecular weight of 238.37. | |

Note: Detailed, publicly available peak lists and coupling constants are not readily available. Researchers should refer to the primary literature for in-depth spectral analysis.

Experimental Protocols

Isolation and Purification of Homalomenol A from Homalomena aromatica

The following is a generalized protocol based on the initial isolation described by Sung et al. (1992):



- Extraction: The dried and powdered roots of Homalomena aromatica are extracted with a suitable organic solvent, such as chloroform or a mixture of methanol and dichloromethane, at room temperature.
- Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
- Fractionation: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
- Purification: Fractions containing Homalomenol A, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Homalomenol A.

Structural Elucidation

The structure of the isolated **Homalomenol A** is determined by a combination of the following spectroscopic methods:

- 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and connectivity of protons and carbons.
- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete proton-proton and proton-carbon connectivity within the molecule.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
- Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the hydroxyl groups.

Biological Activity and Signaling Pathway



Recent studies have highlighted the anti-inflammatory properties of **Homalomenol A**. Research by Nguyen et al. (2024) demonstrated that **Homalomenol A** exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Key Findings:

- **Homalomenol A** dose-dependently inhibits the production of the pro-inflammatory prostaglandin E₂ (PGE₂).
- It suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factoralpha (TNF- α) and interleukin-6 (IL-6).
- Homalomenol A also downregulates the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.

These findings suggest that **Homalomenol A** interferes with key signaling pathways that regulate the inflammatory response in macrophages. While the precise molecular targets are still under investigation, the inhibition of these inflammatory mediators points towards a potential modulation of the Nuclear Factor-kappa B (NF-kB) and/or Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are centrally involved in the transcriptional regulation of iNOS, COX-2, and pro-inflammatory cytokines in response to LPS.

Mandatory Visualization



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Caption: Putative inhibitory mechanism of **Homalomenol A** on the LPS-induced inflammatory pathway.



Conclusion

Homalomenol A is a sesquiterpenoid with a well-defined chemical structure and stereochemistry. Its biological activity as an anti-inflammatory agent, through the suppression of key pro-inflammatory mediators, makes it a molecule of interest for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets and further detailing its mechanism of action to fully understand its therapeutic potential.

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References

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